molecular formula C20H25N3O4 B024523 Nemonoxacin CAS No. 378746-64-6

Nemonoxacin

Cat. No. B024523
M. Wt: 371.4 g/mol
InChI Key: AVPQPGFLVZTJOR-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemonoxacin is a non-fluorinated quinolone antibiotic . It is under development with TaiGen Biotechnology for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . It has been approved in Taiwan for the treatment of CAP in adults .


Molecular Structure Analysis

Nemonoxacin has a molecular formula of C20H25N3O4 . Its average mass is 371.430 Da and its monoisotopic mass is 371.184509 Da .


Chemical Reactions Analysis

Nemonoxacin has shown to have a higher antibacterial activity against Gram-positive cocci and atypical pathogens than other quinolones (such as moxifloxacin and levofloxacin), while its activity against Gram-negative bacilli was similar to that of moxifloxacin and levofloxacin .


Physical And Chemical Properties Analysis

Nemonoxacin has a molecular formula of C20H25N3O4 and a molecular weight of 371.43 . It should be stored at -20°C in powder form for 3 years and at 4°C for 2 years .

Scientific Research Applications

  • Immunoprotective Effects in Sepsis : Nemonoxacin significantly reduces mortality from 80% to 30% in a lipopolysaccharide-induced mouse sepsis model and has immune-modulatory and protective effects on LPS-induced inflammation (Chen et al., 2020).

  • Treatment of Community-Acquired Pneumonia : It is approved in Taiwan for treating adult community-acquired pneumonia (Poole, 2014). Studies have shown its efficacy against Streptococcus pneumoniae (Li et al., 2021), and it has been observed to have reliable clinical and microbiological efficacy for this condition, with pharmacokinetic/pharmacodynamic cutoff values higher than the MIC90 for S. pneumoniae and S. aureus (Chen et al., 2023).

  • Potential for Treating Various Infections : Nemonoxacin shows potential for treating common infectious diseases like community-acquired pneumonia, Clostridium difficile infections, acute bacterial skin and skin structure infections, and sexually transmitted diseases (Huang et al., 2015).

  • Comparison with Other Antibiotics : It is as effective and safe as levofloxacin in treating community-acquired pneumonia, with similar clinical cure rates, microbiological success rates, and safety profiles (Yuan et al., 2017). It has greater efficacy than fluoroquinolones in treating various infections, especially gram-positive bacteria (Qin & Huang, 2014).

  • Activity Against Mycoplasma pneumoniae and Ureaplasma spp. : Nemonoxacin has bactericidal effects on these pathogens, similar to fluoroquinolones (Wang et al., 2019).

  • Low Potential for Inducing Resistant Pathogens : Compared to other fluoroquinolones, nemonoxacin has a lower potential for inducing resistant pathogens (Yang et al., 2020).

  • Bactericidal Activity Against Respiratory Pathogens : It is effective against typical and atypical respiratory pathogens, including resistant Gram-positive cocci like Streptococcus pneumoniae and Staphylococcus aureus (Chang et al., 2019).

  • Safety and Pharmacokinetics : Nemonoxacin is well-tolerated in healthy volunteers, and its concentration in human plasma and urine can be determined accurately (Guo et al., 2012). It is also well tolerated in patients with moderate hepatic impairment (Kang et al., 2019).

Future Directions

Nemonoxacin is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . Ongoing clinical studies on the intravenous formulation will yield additional safety data, which might provide supplementary data regarding the safety of nemonoxacin .

properties

IUPAC Name

7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQPGFLVZTJOR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958907
Record name Nemonoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nemonoxacin

CAS RN

378746-64-6
Record name Nemonoxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=378746-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nemonoxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemonoxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06600
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nemonoxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEMONOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nemonoxacin
Reactant of Route 2
Reactant of Route 2
Nemonoxacin
Reactant of Route 3
Nemonoxacin
Reactant of Route 4
Reactant of Route 4
Nemonoxacin
Reactant of Route 5
Nemonoxacin
Reactant of Route 6
Nemonoxacin

Citations

For This Compound
900
Citations
X Qin, H Huang - Drug design, development and therapy, 2014 - Taylor & Francis
… nemonoxacin once daily for 7 days is as effective and safe as levofloxacin 500 mg once daily for 7 days. Nemonoxacin … nemonoxacin for treating CAP and oral nemonoxacin for diabetic …
Number of citations: 35 www.tandfonline.com
A Arjona, R Castaner, J Bolos - Drugs of the Future, 2009 - access.portico.org
… The results of this study indicated that nemonoxacin is neither an inhibitor nor an inducer of human hepatic CYP3A4 activity in vitro. In addition, nemonoxacin demonstrated metabolic …
Number of citations: 23 access.portico.org
RM Poole - Drugs, 2014 - Springer
… nemonoxacin has been approved in Taiwan for the treatment of CAP in adults. This article summarizes the milestones in the development of nemonoxacin … of IV nemonoxacin for the …
Number of citations: 41 link.springer.com
CH Huang, CC Lai, YH Chen… - Expert Opinion on …, 2015 - Taylor & Francis
Areas covered: This article reviews currently available clinical and in vitro data that support the potential role of nemonoxacin for the treatment of common infectious diseases, including …
Number of citations: 14 www.tandfonline.com
DJJ van Rensburg, RP Perng, IH Mitha… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… in the nemonoxacin at 750 mg, four in the nemonoxacin at 500 mg… in the nemonoxacin at 750 mg, two in the nemonoxacin at … the nemonoxacin at 750 mg and two in the nemonoxacin at …
Number of citations: 84 journals.asm.org
CR Li, Y Li, GQ Li, XY Yang, WX Zhang… - Journal of …, 2010 - academic.oup.com
… the potent efficacy of nemonoxacin in vivo. The higher efficacy of nemonoxacin than of … In this study, the efficacy of nemonoxacin was evaluated in vivo in mouse systemic and local …
Number of citations: 49 academic.oup.com
HJ Adam, NM Laing, CR King… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… nemonoxacin (TG-873870), a novel nonfluorinated quinolone, was tested against 2,440 clinical isolates. Nemonoxacin … Nemonoxacin activity against gram-negative bacilli was similar …
Number of citations: 79 journals.asm.org
DT Chung, CY Tsai, SJ Chen, LW Chang… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… nemonoxacin was more than 100 under both the fasting and fed conditions, predicting the efficacy of nemonoxacin … investigation of once-daily nemonoxacin administration for antibiotic-…
Number of citations: 48 journals.asm.org
X Wu, J Zhang, B Guo, Y Zhang, J Yu… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… for nemonoxacin, an oral capsule formulation of nemonoxacin malate and an intravenous (iv) formulation of nemonoxacin … The premarketing clinical studies for the nemonoxacin malate …
Number of citations: 15 journals.asm.org
Y Liu, Y Zhang, J Wu, D Zhu, S Sun, L Zhao… - Journal of Microbiology …, 2017 - Elsevier
… nemonoxacin 500 mg group, 56 patients in the nemonoxacin … nemonoxacin 500 mg group, 50 patients in the nemonoxacin … nemonoxacin 500 mg group, 59 patients in the nemonoxacin …
Number of citations: 35 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.